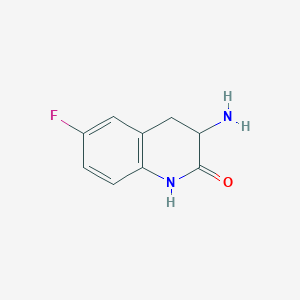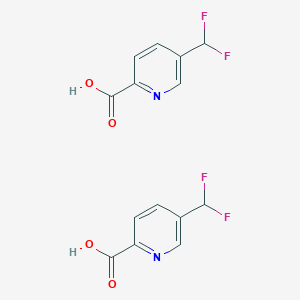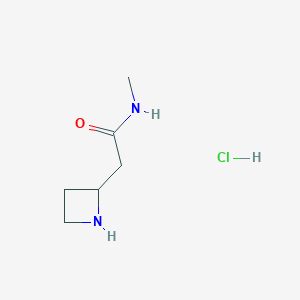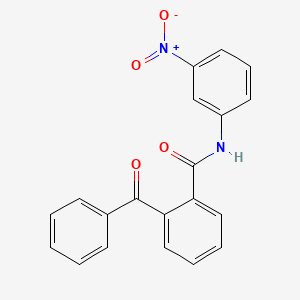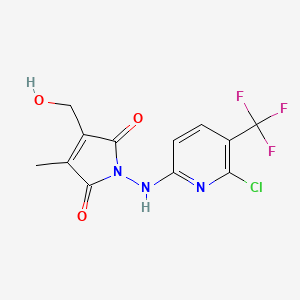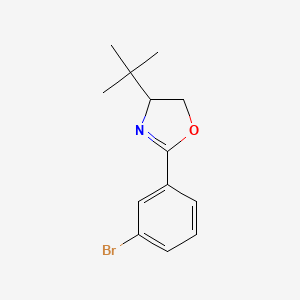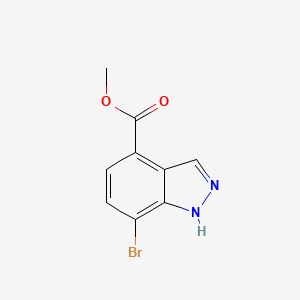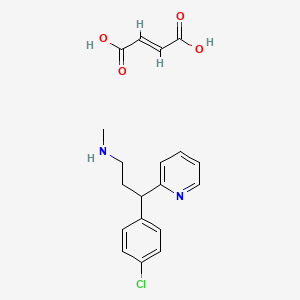
Desmethyl chlorpheniramine fumarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Desmethylchlorpheniramine is a chemical compound with the molecular formula C15H17ClN2 and a molecular weight of 260.76 g/mol . It is a metabolite of chlorpheniramine, a widely used antihistamine. N-Desmethylchlorpheniramine is known for its role in the pharmacokinetics of chlorpheniramine, particularly in its metabolism and excretion .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethylchlorpheniramine typically involves the demethylation of chlorpheniramine. One common method is the use of N-methylformamide as a precursor . The reaction conditions often include controlled temperatures and the presence of specific catalysts to facilitate the demethylation process.
Industrial Production Methods
Industrial production of N-Desmethylchlorpheniramine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-Desmethylchlorpheniramine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of N-oxide derivatives.
Reduction: Reduction reactions can convert N-Desmethylchlorpheniramine to its corresponding amine.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of N-Desmethylchlorpheniramine, such as N-oxide derivatives from oxidation and amine derivatives from reduction .
Aplicaciones Científicas De Investigación
N-Desmethylchlorpheniramine has several scientific research applications:
Mecanismo De Acción
N-Desmethylchlorpheniramine exerts its effects by binding to histamine H1 receptors, similar to chlorpheniramine. This binding blocks the action of endogenous histamine, leading to the temporary relief of allergic symptoms . The molecular targets include the H1 receptors in the gastrointestinal tract, blood vessels, and respiratory tract .
Comparación Con Compuestos Similares
Similar Compounds
Chlorpheniramine: The parent compound, widely used as an antihistamine.
Dexchlorpheniramine: The S-enantiomer of chlorpheniramine, more potent than the racemic mixture.
N-Nitroso Desmethyl Chlorpheniramine: A nitroso derivative of N-Desmethylchlorpheniramine.
Uniqueness
N-Desmethylchlorpheniramine is unique due to its specific role as a metabolite of chlorpheniramine. It provides insights into the metabolic pathways and pharmacokinetics of chlorpheniramine, making it valuable in both research and industrial applications .
Propiedades
Número CAS |
2321385-26-4 |
|---|---|
Fórmula molecular |
C19H21ClN2O4 |
Peso molecular |
376.8 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;3-(4-chlorophenyl)-N-methyl-3-pyridin-2-ylpropan-1-amine |
InChI |
InChI=1S/C15H17ClN2.C4H4O4/c1-17-11-9-14(15-4-2-3-10-18-15)12-5-7-13(16)8-6-12;5-3(6)1-2-4(7)8/h2-8,10,14,17H,9,11H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
MGNXGZAZRYTQMW-WLHGVMLRSA-N |
SMILES isomérico |
CNCCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
CNCCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(10S,13R,14S)-14-hydroxy-3-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate](/img/structure/B14801388.png)
![benzyl 2-[(5-bromo-1H-indol-3-yl)-hydroxymethyl]pyrrolidine-1-carboxylate](/img/structure/B14801398.png)
![N-[[4-(furan-2-ylmethylsulfanyl)-3-nitrophenyl]methylideneamino]thiophene-2-carboxamide](/img/structure/B14801400.png)
